![molecular formula C10H11N5O B2633155 N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide CAS No. 110181-51-6](/img/structure/B2633155.png)

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

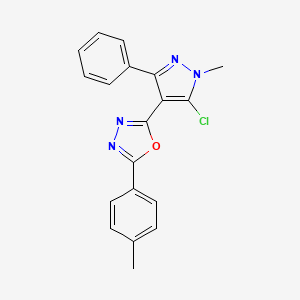

“N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is substituted with an amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions involve the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .Wissenschaftliche Forschungsanwendungen

- Anticonvulsant Properties : Some 1,2,3-triazole derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy and related disorders .

- Antibacterial and Antifungal Activity : Researchers have explored the antimicrobial effects of triazole-based compounds, including N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide .

- Anticancer Potential : Certain 1,2,3-triazole derivatives demonstrate anticancer properties, which could contribute to cancer drug development .

- Polymer Chemistry : Triazole-containing compounds are used in polymer synthesis due to their stability and unique properties .

- Supramolecular Assemblies : The triazole motif participates in supramolecular interactions, leading to the design of functional materials .

- Click Chemistry : The 1,2,3-triazole scaffold is a key component in click chemistry, enabling efficient bioconjugation and labeling of biomolecules .

- Fluorescent Imaging : Triazole-based probes are employed for cellular imaging and studying biological processes .

- Herbicide and Cotton Defoliant : Commercial-grade 3-amino-1,2,4-triazole (which contains catalase anti-inhibitory impurities) acts as an inhibitor of mitochondrial and chloroplast function .

- Additives with Antibacterial Properties : Triazolium salts derived from 1,2,3-triazoles can be used as additives or components in materials with antibacterial characteristics .

Drug Discovery and Medicinal Chemistry

Materials Science and Supramolecular Chemistry

Bioconjugation and Chemical Biology

Mitochondrial and Chloroplast Function Inhibition

Nano- and Fiber-Based Materials

Other Biological Activities

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELRWQHVUYEFSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2633072.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)

![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2633094.png)